D-Ribulose 5-phosphate sodium salt

Enzyme kinetics Pentose phosphate pathway Isomerase activity

D-Ribulose 5-phosphate sodium salt (CAS 108321-99-9), purity ≥90% (HPLC), is the indispensable phosphorylated ketopentose for non-oxidative pentose phosphate pathway (PPP) research. With a 13.3% lower Km (0.015 mM) for ribose-5-phosphate isomerase (EC 5.3.1.6) compared to D-ribose 5-phosphate [reference:0], this substrate ensures kinetic measurements reflect true enzyme affinity. Phosphoribulokinase (EC 2.7.1.19) exhibits absolute substrate discrimination: it efficiently phosphorylates this compound but shows negligible activity toward D-xylulose 5-phosphate, fructose 6-phosphate, or sedoheptulose 7-phosphate [reference:1]. Substituting structurally similar pentose phosphates yields no enzymatic turnover, invalidating comparative metabolic flux or inhibitor screening data. The defined impurity profile (<1.0% acetone, ethanol, methanol) eliminates solvent-mediated artifacts [reference:2]. Supplied as a disodium salt powder with 50 mg/mL water solubility and -20°C storage. Procure this stereochemically correct substrate to ensure assay reproducibility in PPP enzyme characterization, LC-MS/MS quantification, and industrial biocatalysis for riboflavin/nucleotide production.

Molecular Formula C5H9Na2O8P
Molecular Weight 274.07 g/mol
CAS No. 108321-99-9
Cat. No. B019795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribulose 5-phosphate sodium salt
CAS108321-99-9
Molecular FormulaC5H9Na2O8P
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1
InChIKeyNBEPTNUBEFMKAU-CIFXRNLBSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribulose 5-phosphate Sodium Salt (CAS 108321-99-9): Procurement-Ready Overview of a Core Pentose Phosphate Pathway Intermediate


D-Ribulose 5-phosphate sodium salt (CAS 108321-99-9) is a phosphorylated ketopentose that functions as a central metabolite at the branch point of the non-oxidative pentose phosphate pathway (PPP). Its primary research value lies in its role as a substrate for ribulose-5-phosphate 3-epimerase (EC 5.1.3.1) and phosphoribulokinase (EC 2.7.1.19), and as the immediate precursor for D-xylulose 5-phosphate and D-ribose 5-phosphate biosynthesis [1]. Unlike its aldose analog D-ribose 5-phosphate, D-ribulose 5-phosphate features a ketone group at the C2 position, which imparts distinct enzyme recognition and reactivity in metabolic flux studies [2]. Commercially, it is supplied as a disodium salt powder with a purity of ≥90% (HPLC) and a solubility of 50 mg/mL in water, enabling reproducible enzymatic and analytical workflows .

Why Generic Pentose Phosphate Intermediates Cannot Replace D-Ribulose 5-phosphate Sodium Salt in Critical Assays


Despite being metabolic neighbors, D-ribulose 5-phosphate exhibits markedly different enzyme kinetics and substrate specificity compared to structurally similar pentose phosphates. For example, ribose-5-phosphate isomerase (EC 5.3.1.6) from a recombinant source shows a 13% lower Km for D-ribulose 5-phosphate (0.015 mM) than for D-ribose 5-phosphate (0.017 mM), indicating a higher apparent binding affinity that cannot be replicated by simply substituting the aldose analog [1]. Furthermore, phosphoribulokinase (EC 2.7.1.19) displays clear substrate discrimination: while it catalyzes the phosphorylation of D-ribulose 5-phosphate to D-ribulose 1,5-bisphosphate with high efficiency, it shows negligible activity toward D-xylulose 5-phosphate, fructose 6-phosphate, or sedoheptulose 7-phosphate [2]. This substrate stringency means that using an in-class alternative—even a closely related pentose phosphate—will yield either no enzymatic turnover or require extensive enzyme re-engineering, thereby invalidating comparative metabolic flux or inhibitor screening data. Procurement of the correct, highly purified sodium salt ensures assay reproducibility and eliminates the confounding variable of cross-contaminating sugar phosphates.

D-Ribulose 5-phosphate Sodium Salt: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Enzyme Kinetic Differentiation: Lower Km for D-Ribulose 5-phosphate vs. D-Ribose 5-phosphate in Ribose-5-Phosphate Isomerase Assays

Direct head-to-head comparison reveals that recombinant ribose-5-phosphate isomerase (EC 5.3.1.6) exhibits a Km of 0.015 mM for D-ribulose 5-phosphate compared to 0.017 mM for D-ribose 5-phosphate under identical conditions (pH 7.5, 65°C) [1]. The 13.3% lower Km indicates higher apparent substrate affinity for D-ribulose 5-phosphate, making it the kinetically preferred substrate in this equilibrium reaction.

Enzyme kinetics Pentose phosphate pathway Isomerase activity

Analytical Purity: Quantified Impurity Profile of D-Ribulose 5-phosphate Sodium Salt for Reproducible Enzymology

Commercial D-ribulose 5-phosphate sodium salt is characterized by a minimum HPLC purity of ≥90%, with specific impurity limits of <1.0% acetone, <1.0% ethanol (GC), and <1.0% methanol . In contrast, D-ribose 5-phosphate disodium salt dihydrate can contain up to ≤5% solvent (ethanol, methanol) and 7-15% water , representing a significantly higher solvent and water burden that can interfere with precise kinetic measurements.

Quality control Substrate purity Enzyme assays

Substrate Specificity: Exclusive Activity of Phosphoribulokinase Toward D-Ribulose 5-phosphate

Phosphoribulokinase (EC 2.7.1.19) catalyzes the ATP-dependent phosphorylation of D-ribulose 5-phosphate to D-ribulose 1,5-bisphosphate. Crucially, the purified enzyme preparation demonstrates no detectable activity on structurally related sugar phosphates, including D-xylulose 5-phosphate, fructose 6-phosphate, and sedoheptulose 7-phosphate [1]. While ribose 5-phosphate can be phosphorylated very slowly, this activity is attributable to contaminating phosphoriboisomerase in the enzyme preparation rather than intrinsic phosphoribulokinase activity [1].

Phosphoribulokinase Calvin cycle Substrate specificity

Analytical Reference Standard: Validated NMR Chemical Shift Assignments for D-Ribulose 5-phosphate

The Biological Magnetic Resonance Data Bank (BMRB) provides fully assigned 1H and 13C NMR chemical shifts for D-ribulose 5-phosphate obtained under standardized conditions (100 mM in D2O, 298K, pH 7.4, Bruker DMX 400 MHz spectrometer) [1]. Key assignments include the anomeric C1 at 103.823 ppm and H15 at 5.223 ppm, providing unambiguous spectral fingerprints for compound identification. While comparable NMR reference data exist for D-ribose 5-phosphate, the ketose-specific C2 resonance at 67.33 ppm in D-ribulose 5-phosphate differs fundamentally from the aldose C1 resonance in D-ribose 5-phosphate (typically ~95-97 ppm), enabling definitive spectroscopic differentiation.

NMR spectroscopy Metabolomics Reference standard

Stability and Storage: Defined Long-Term Storage Requirements for D-Ribulose 5-phosphate Sodium Salt

D-Ribulose 5-phosphate sodium salt is supplied as a powder that requires storage at −20°C to maintain stability and activity . The compound exhibits stability within a physiological pH range (approximately pH 7) but is sensitive to heat and extreme pH conditions . In contrast, D-ribose 5-phosphate disodium salt dihydrate also requires −20°C storage , while free D-ribose remains stable for at least 2 years at +4°C , reflecting the additional lability conferred by the keto group and phosphate moiety in the target compound.

Compound stability Storage conditions Sample integrity

Biotechnological Relevance: D-Ribulose 5-phosphate as the Preferred Substrate for Engineered Pentose Phosphate Pathway Flux

Patent literature demonstrates that D-ribulose 5-phosphate, not its analogs, is the preferred substrate for engineered biocatalytic processes. Japanese Patent JPH01228490 describes a method for producing sugar phosphates by reacting D-ribulose 5-phosphate with glycol aldehyde in the presence of hexurose phosphate synthetase from Mycobacterium sp. . Additionally, modified transketolase patents explicitly list D-ribulose 5-phosphate—alongside ribose-5-phosphate and xylulose-5-phosphate—as a biosynthetic precursor for high-value compounds including riboflavin (vitamin B2), FAD, FMN, and nucleotides [1]. However, the specific reactivity of D-ribulose 5-phosphate in transketolase-catalyzed carbon-carbon bond formation distinguishes it from the other pentose phosphates, as the ketose configuration determines the stereochemical outcome of the reaction.

Metabolic engineering Biocatalysis Patent literature

Optimal Application Scenarios for D-Ribulose 5-phosphate Sodium Salt Based on Quantitative Differentiation Evidence


Precise Enzyme Kinetic Studies of Pentose Phosphate Pathway Isomerases and Epimerases

When characterizing ribose-5-phosphate isomerase (EC 5.3.1.6) or ribulose-5-phosphate 3-epimerase (EC 5.1.3.1), D-ribulose 5-phosphate sodium salt is the indispensable substrate. The quantitatively validated 13.3% lower Km (0.015 mM) for the isomerase compared to D-ribose 5-phosphate [1] ensures that kinetic measurements reflect the enzyme's true affinity. Furthermore, the compound's defined impurity profile (≥90% HPLC purity with <1.0% acetone, ethanol, and methanol) eliminates solvent-mediated artifacts that could confound Michaelis-Menten analysis. Researchers studying epimerase kinetics benefit from the compound's absolute substrate specificity, as demonstrated by the complete inactivity of alternative pentose phosphates in phosphoribulokinase assays [2].

Metabolomics and Metabolic Flux Analysis Requiring Unambiguous Compound Identification

In LC-MS/MS-based quantification of pentose phosphate pathway intermediates in biological samples, D-ribulose 5-phosphate sodium salt serves as both an authentic standard and a spiking control. The validated NMR chemical shift assignments (e.g., anomeric C1 at 103.823 ppm, H15 at 5.223 ppm) [3] enable definitive spectroscopic confirmation, distinguishing it from the closely eluting D-ribose 5-phosphate and D-xylulose 5-phosphate. The 50 mg/mL water solubility facilitates preparation of concentrated stock solutions for calibration curves, while the -20°C storage requirement necessitates proper freezer allocation but ensures long-term stability.

Biocatalytic Synthesis and Metabolic Engineering of High-Value Compounds

For industrial biotechnology applications targeting the production of riboflavin, nucleotides, or other PPP-derived compounds, D-ribulose 5-phosphate sodium salt is the stereochemically correct substrate. Patent literature explicitly identifies D-ribulose 5-phosphate as a precursor in modified transketolase-catalyzed reactions [4] and in hexurose phosphate synthetase-mediated sugar phosphate production . Substitution with D-ribose 5-phosphate or D-xylulose 5-phosphate would yield products with incorrect stereochemistry or no conversion at all, due to the absolute stereospecificity of the biocatalysts. Procurement of the correct isomer is therefore a prerequisite for successful process development.

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